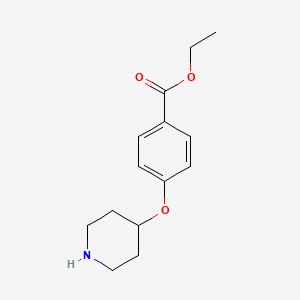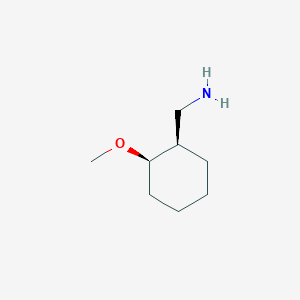![molecular formula C9H10F5NO2 B13540804 8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Difluoro-6-azadispiro[2.0.3{4}.1{3}]octane,trifluoroaceticacid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its incorporation of fluorine atoms, which can significantly influence its chemical properties and reactivity. The presence of trifluoroacetic acid further adds to its distinctiveness, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-6-azadispiro[2.0.3{4}.1{3}]octane,trifluoroaceticacid typically involves multiple steps, starting from simpler organic precursors. The introduction of fluorine atoms is often achieved through fluorination reactions, which can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The spirocyclic structure is formed through cyclization reactions, which may require specific catalysts and conditions to ensure the correct formation of the desired rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for more efficient reactions and the development of scalable purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8,8-Difluoro-6-azadispiro[2.0.3{4}.1{3}]octane,trifluoroaceticacid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The fluorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents such as sodium iodide or potassium fluoride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the replacement of fluorine atoms with other functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
8,8-Difluoro-6-azadispiro[2.0.3{4}.1{3}]octane,trifluoroaceticacid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its unique structure and reactivity make it a valuable tool in biochemical studies, where it can be used to probe the mechanisms of enzyme-catalyzed reactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8,8-Difluoro-6-azadispiro[2.0.3{4}.1{3}]octane,trifluoroaceticacid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to more potent biological effects. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets, contributing to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10,10-Difluoro-7-azadispiro[2.0.5{4}.1{3}]decane hydrochloride
- 8,8-Difluoro-2-azadispiro[3.1.3{6}.1{4}]decane hydrochloride
Uniqueness
Compared to similar compounds, 8,8-Difluoro-6-azadispiro[2.0.3{4}.1{3}]octane,trifluoroaceticacid stands out due to its specific spirocyclic structure and the presence of trifluoroacetic acid. These features can influence its reactivity and interactions with biological targets, making it a compound of particular interest in both research and industrial applications.
Eigenschaften
Molekularformel |
C9H10F5NO2 |
|---|---|
Molekulargewicht |
259.17 g/mol |
IUPAC-Name |
8,8-difluoro-6-azadispiro[2.0.34.13]octane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9F2N.C2HF3O2/c8-7(9)5(1-2-5)6(7)3-10-4-6;3-2(4,5)1(6)7/h10H,1-4H2;(H,6,7) |
InChI-Schlüssel |
PCOHWDSIGWCKFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C3(C2(F)F)CNC3.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)



![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)






